An In-depth Technical Guide to 5-Methoxy-2-tetralone (CAS: 32940-15-1)
An In-depth Technical Guide to 5-Methoxy-2-tetralone (CAS: 32940-15-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxy-2-tetralone, a key chemical intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, spectroscopic data, synthesis methodologies, and its primary application in the development of therapeutic agents.
Physicochemical Properties
5-Methoxy-2-tetralone is a solid organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 32940-15-1 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Orange Solid / White to Orange to Green powder to lump / Yellowish-orange solid | [1][2][3] |
| Melting Point | 32-36 °C | [1][4] |
| Boiling Point | 165 °C at 10 mmHg | [1][5] |
| Density | 1.124 g/cm³ | [1] |
| Flash Point | >110 °C (>230 °F) | [1][4] |
| Refractive Index | 1.549 | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1] |
| Storage Temperature | Room Temperature, 2-8°C (long-term), Keep in a dark place, Sealed in dry | [1][4] |
Spectroscopic Data
| Spectroscopic Technique | Information |
| ¹³C NMR | Used to catalyze the synthesis of 5'-hydroxy-2'-tetralone from the demethylation of 5-methoxy-2-tetralone. |
| HPLC | A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid can be used for analysis.[7] |
Synthesis of 5-Methoxy-2-tetralone
Several methods for the synthesis of 5-Methoxy-2-tetralone have been reported. A prevalent method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride, followed by a reaction with ethylene (B1197577).[8][9][10]
Experimental Protocol: Synthesis from 3-Methoxyphenylacetic Acid [9][10]
-
Acid Chloride Formation: 3-methoxyphenylacetic acid is reacted with thionyl chloride in the presence of a catalyst, such as N,N-dimethylformamide (DMF), to form 3-methoxyphenylacetyl chloride.[9][10]
-
Purification: The resulting 3-methoxyphenylacetyl chloride is purified by recrystallization from n-hexane.[9][10]
-
Friedel-Crafts Acylation: The purified 3-methoxyphenylacetyl chloride is then reacted with ethylene in the presence of a catalyst to yield 5-Methoxy-2-tetralone.[9][10]
-
Final Purification: The product is further purified by forming a salt with sodium bisulfite, which is then reduced with sodium carbonate to obtain the purified 5-Methoxy-2-tetralone.[8][9][10]
Another documented synthesis route involves the reduction of 1,6-dimethoxynaphthalene (B30794) using metal sodium in an ethanol (B145695) and ammonia (B1221849) medium.[11]
Applications in Drug Development
The primary and most significant application of 5-Methoxy-2-tetralone is as a crucial intermediate in the synthesis of Rotigotine.[2][8][9] Rotigotine is a non-ergot dopamine (B1211576) receptor agonist used for the treatment of Parkinson's disease and restless legs syndrome.[9]
The synthesis of Rotigotine from 5-Methoxy-2-tetralone involves a biocatalytic reduction to a chiral compound, which is then aminated to form an intermediate, (S)-2-(N-benzylamino)-5-methoxy-tetralin.[8] This underscores the importance of 5-Methoxy-2-tetralone in accessing stereospecific pharmaceutical compounds.
Biological Context: Mechanism of Action of Rotigotine
As 5-Methoxy-2-tetralone is a precursor to Rotigotine, understanding the mechanism of action of Rotigotine provides the biological context for its importance. Rotigotine is a dopamine agonist that stimulates dopamine receptors in the brain, mimicking the effects of dopamine. This is particularly relevant in Parkinson's disease, which is characterized by a deficiency of dopamine.
Safety and Handling
5-Methoxy-2-tetralone is classified as a hazardous substance and requires careful handling.[1]
-
Hazard Codes: Xn (Harmful).[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing).[12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4][13]
-
Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.[4][14]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. It is also noted to be air-sensitive and should be handled and stored under an inert gas.[4][13][15]
Conclusion
5-Methoxy-2-tetralone is a valuable chemical intermediate with well-defined physicochemical properties. Its primary significance lies in its role as a precursor for the synthesis of Rotigotine, a crucial medication for managing Parkinson's disease. The synthesis routes are well-documented, allowing for its production for pharmaceutical applications. Proper safety and handling procedures are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and application of this important molecule.
References
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- 9. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 11. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
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